molecular formula C11H8ClNO2 B2889664 6-Chloro-2-methylquinoline-8-carboxylic acid CAS No. 1369177-63-8

6-Chloro-2-methylquinoline-8-carboxylic acid

Cat. No.: B2889664
CAS No.: 1369177-63-8
M. Wt: 221.64
InChI Key: KTHJIDBJBJUURV-UHFFFAOYSA-N
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Description

6-Chloro-2-methylquinoline-8-carboxylic acid is a chemical compound with the molecular formula C11H8ClNO2 . It is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives have versatile applications in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .


Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest due to their wide applications. Various synthesis protocols have been reported in the literature for the construction of this scaffold . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine moiety . The compound also contains a chlorine atom and a carboxylic acid group .


Chemical Reactions Analysis

Quinoline derivatives are known for their versatile reactivity. They can undergo various chemical reactions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . These reactions are useful for the construction and functionalization of quinoline derivatives .


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 221.64 . The compound should be stored in a dry place at room temperature .

Scientific Research Applications

Catalytic Reactions

6-Chloro-2-methylquinoline-8-carboxylic acid and its derivatives are pivotal in catalytic reactions, particularly in palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds. This methodology enables selective functionalization of C-H bonds in carboxylic acid derivatives, showcasing the compound's utility in organic synthesis and modification of complex molecules (Shabashov & Daugulis, 2010).

Organometallic Chemistry

In organometallic chemistry, this compound related ligands have been studied for their complex formation processes with rhodium, revealing insights into the coordination chemistry and potential catalytic applications of these complexes. Such studies provide foundational knowledge for the development of new catalysts and organometallic reagents (Dömötör et al., 2017).

Photolabile Protecting Groups

The compound's structural analogs have been explored as photolabile protecting groups for carboxylic acids, offering advanced tools for controlled release of active agents in biological and material sciences. These studies are crucial for developing light-responsive materials and systems in drug delivery and tissue engineering (Fedoryak & Dore, 2002).

Antibacterial Activity

Derivatives of this compound have been synthesized and assessed for their antibacterial properties, contributing to the search for new antibacterial agents and understanding the structure-activity relationships critical in medicinal chemistry (Koga et al., 1980).

Coordination Compounds and Cytotoxicity

Studies on coordination compounds involving this compound derivatives have shed light on their structural characteristics and potential biological activities, including cytotoxic effects against cancer cell lines. This research contributes to the field of bioinorganic chemistry and the development of metal-based therapeutic agents (Mphahlele et al., 2014).

Aerobic Oxidation Processes

The compound and its related structures have been utilized in studies focusing on catalytic aerobic oxidation, demonstrating their role in the efficient transformation of organic substrates. These findings have implications for green chemistry and sustainable industrial processes (Zhang et al., 2008).

Mechanism of Action

Target of Action

Quinoline compounds, in general, have been found to interact with a variety of biological targets, including enzymes and receptors, and play a significant role in medicinal chemistry .

Mode of Action

Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . The chlorine atom in the 6-position and the carboxylic acid group in the 8-position may influence the compound’s reactivity and interaction with its targets.

Properties

IUPAC Name

6-chloro-2-methylquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-6-2-3-7-4-8(12)5-9(11(14)15)10(7)13-6/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHJIDBJBJUURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369177-63-8
Record name 6-chloro-2-methylquinoline-8-carboxylic acid
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